(4S,4'S)-4,4'-Diisopropyl-1,1'-di-m-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S,4'S)-4,4'-Diisopropyl-1,1'-di-m-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole is a useful research compound. Its molecular formula is C26H34N4 and its molecular weight is 402.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(4S,4'S)-4,4'-Diisopropyl-1,1'-di-m-tolyl-4,4',5,5'-tetrahydro-1H,1'H-2,2'-biimidazole (CAS Number: 2374958-85-5) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its anticancer and antimicrobial activities as well as its mechanism of action.
- Molecular Formula: C26H34N4
- Molecular Weight: 402.58 g/mol
- Structure: The compound features a biimidazole core with diisopropyl and m-tolyl substitutions that are critical for its biological activity.
Anticancer Activity
Recent studies have investigated the anticancer effects of this compound against various cancer cell lines. The compound was evaluated using standard MTT assays to determine cell viability and cytotoxicity.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 (Lung Cancer) | 20 | Induction of apoptosis |
HeLa (Cervical) | 15 | Cell cycle arrest at G2/M phase |
MCF7 (Breast) | 25 | Inhibition of HDAC activity |
The compound demonstrated significant cytotoxicity with IC50 values ranging from 15 to 25 µM across different cancer cell lines. Notably, it induced apoptosis and caused cell cycle arrest in HeLa cells.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against several bacterial strains.
Table 2: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
The compound exhibited a dose-dependent inhibition of bacterial growth with varying MIC values. Its efficacy against Staphylococcus aureus suggests potential applications in treating infections caused by resistant strains.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Histone Deacetylase Inhibition: Similar to other biimidazole derivatives, this compound may inhibit histone deacetylases (HDACs), leading to altered gene expression associated with cell cycle regulation and apoptosis.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cancer cells by increasing ROS levels.
- Cell Cycle Disruption: By affecting the G2/M transition phase in the cell cycle, the compound can prevent cancer cell proliferation.
Case Studies
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of biimidazole derivatives and evaluated their biological activities. Among these derivatives, this compound showed the most promising results in both anticancer and antimicrobial assays .
Propiedades
IUPAC Name |
(4S)-1-(3-methylphenyl)-2-[(4S)-1-(3-methylphenyl)-4-propan-2-yl-4,5-dihydroimidazol-2-yl]-4-propan-2-yl-4,5-dihydroimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4/c1-17(2)23-15-29(21-11-7-9-19(5)13-21)25(27-23)26-28-24(18(3)4)16-30(26)22-12-8-10-20(6)14-22/h7-14,17-18,23-24H,15-16H2,1-6H3/t23-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLRGOVDMCRPAKU-DNQXCXABSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(N=C2C3=NC(CN3C4=CC=CC(=C4)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)N2C[C@@H](N=C2C3=N[C@H](CN3C4=CC=CC(=C4)C)C(C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.